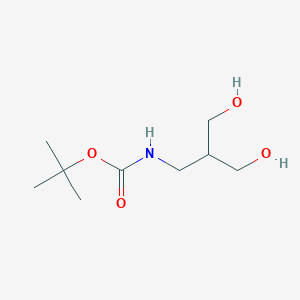

tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate

Description

tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate is a carbamate derivative featuring a tertiary butyl (Boc) protecting group, a 3-hydroxy substituent, and a hydroxymethyl branch on the propyl backbone. This compound is widely utilized in organic synthesis as an intermediate for pharmaceuticals and bioactive molecules due to its stability under basic conditions and ease of deprotection . Its bifunctional hydroxyl and hydroxymethyl groups enable diverse reactivity, including hydrogen bonding, esterification, and cross-coupling reactions.

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

tert-butyl N-[3-hydroxy-2-(hydroxymethyl)propyl]carbamate |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h7,11-12H,4-6H2,1-3H3,(H,10,13) |

InChI Key |

KFDXXACDBVWQMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxy-2-(hydroxymethyl)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like tosyl chloride (TsCl) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products Formed

Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.

Reduction: Reduction of the carbamate group yields the corresponding amine.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of prodrugs, where the carbamate group is used to improve the pharmacokinetic properties of active drugs.

Industry: The compound is used in the production of polymers and other materials where controlled release of amines is required.

Mechanism of Action

The mechanism by which tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage can be cleaved under mild acidic or basic conditions, releasing the free amine. The stability of the carbamate group under physiological conditions makes it an ideal protecting group in drug design and synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Notes:

Physicochemical Properties

Key Observations :

Biological Activity

Introduction

tert-Butyl (3-hydroxy-2-(hydroxymethyl)propyl)carbamate, a carbamate derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. The compound is characterized by the presence of multiple hydroxyl groups and a tert-butyl group, which contribute to its solubility in water and polar organic solvents.

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C9H20N2O5 |

| Molecular Weight | 236.27 g/mol |

| Physical State | White crystalline solid |

| Solubility | Water and polar organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups enhances its hydrogen bonding capabilities, potentially increasing its affinity for biological macromolecules.

Key Mechanisms

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways, thereby protecting neuronal cells from damage.

- Anti-Tumor Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

- Neuroprotection : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Cancer Research : Another study focused on the compound's anti-tumor activity against various cancer cell lines. The findings revealed that treatment with the compound resulted in decreased viability of cancer cells, highlighting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate | C9H20N2O5 | Contains multiple hydroxyl groups | Potential for neuroprotective effects |

| Tert-butyl (3-amino-2-hydroxypropyl)carbamate | C8H18N2O3 | Lacks hydroxymethyl group | Simpler structure with fewer functional groups |

| Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C10H21N2O4 | Contains additional methyl groups | More sterically hindered; different biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.